AChE Inhibition: 5-(3-Nitrophenyl)oxazole Derivative vs. 5-(3-Chlorophenyl)oxazole Derivative
A direct head-to-head comparison of arylisoxazole-chromenone carboxamide derivatives revealed that the compound synthesized from the 5-(3-nitrophenyl)oxazole scaffold is a significantly more potent acetylcholinesterase (AChE) inhibitor than its direct 3-chlorophenyl analog. The 3-nitro derivative demonstrated an IC₅₀ of 1.23 μM, compared to the 3-chloro derivative's IC₅₀ of 9.71 μM [1]. This represents a nearly 8-fold difference in potency, underscoring the critical role of the 3-nitro group for AChE target engagement.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.23 μM (as the 5-(3-nitrophenyl)-1,2-oxazole-3-carboxamide derivative) |
| Comparator Or Baseline | 9.71 μM (as the 5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide derivative) |
| Quantified Difference | Target compound is 7.9-fold more potent than the comparator |
| Conditions | In vitro AChE inhibition assay using the modified Ellman's method [1]. |
Why This Matters
This quantifiable potency advantage directly informs selection for projects targeting cholinergic dysfunction, where superior AChE inhibition is a primary objective.
- [1] Saeedi M, et al. Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. Chem Biodivers. 2020;17(5):e1900746. View Source
